Benzamin Red 5B

Description

It is characterized by its transparent blue-shaded red hue, making it ideal for coloring amorphous thermoplastics such as polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (PMMA) . Key properties include:

- Thermal stability: Withstands processing temperatures up to 320°C for 30 minutes, critical for engineering plastics like PC and ABS .

- Lightfastness and weather resistance: Retains color integrity under prolonged UV exposure, making it suitable for automotive applications (e.g., red taillights) .

- Solubility: Fully dissolves in organic solvents (e.g., aromatic hydrocarbons) and thermoplastic melts, ensuring uniform dispersion without migration into aqueous media .

- Regulatory compliance: Approved for food packaging, toys, and consumer goods due to low impurity content .

Properties

CAS No. |

5905-22-6 |

|---|---|

Molecular Formula |

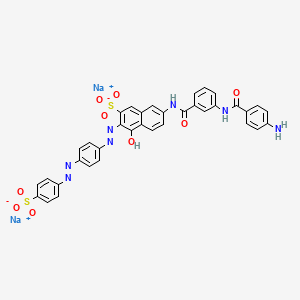

C36H25N7Na2O9S2 |

Molecular Weight |

809.7 g/mol |

IUPAC Name |

disodium;7-[[3-[(4-aminobenzoyl)amino]benzoyl]amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C36H27N7O9S2.2Na/c37-24-6-4-21(5-7-24)35(45)38-28-3-1-2-22(18-28)36(46)39-29-14-17-31-23(19-29)20-32(54(50,51)52)33(34(31)44)43-42-26-10-8-25(9-11-26)40-41-27-12-15-30(16-13-27)53(47,48)49;;/h1-20,44H,37H2,(H,38,45)(H,39,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |

InChI Key |

MOGBMBYPOADVPS-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamin Red 5B is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol or aniline derivative, to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.

Chemical Reactions Analysis

Types of Reactions

Benzamin Red 5B undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized aromatic compounds.

Reduction: Reduction typically yields aromatic amines.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Benzamin Red 5B has numerous applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Benzamin Red 5B primarily involves its interaction with various molecular targets through its azo group. The compound can form complexes with metal ions and interact with proteins and nucleic acids. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Benzamin Red 5B’s performance, it is compared below with structurally and functionally analogous dyes, including other MACROLEX series dyes, reactive dyes, and direct dyes.

Table 1: Key Properties of MACROLEX Red 5B and Related Anthraquinone Dyes

Key Findings:

Thermal Stability: this compound outperforms water-soluble dyes like Procion Red MX-5B (reactive) and Chlorantine Fast Red 5B (direct), which degrade below 250°C. This makes it uniquely suited for high-temperature polymer processing . Within the MACROLEX series, all anthraquinone dyes share similar thermal stability (280–320°C), but differ in hue. For example, MACROLEX Red EG has a yellower shade compared to the bluer 5B variant .

Chemical Structure and Solubility: Anthraquinone dyes (e.g., this compound) exhibit non-polar structures, enabling compatibility with organic solvents and plastics. In contrast, azo-based dyes (e.g., Procion MX-5B) contain polar sulfonic acid groups, limiting their use to aqueous systems . Direct dyes like Chlorantine Fast Red 5B rely on hydrogen bonding with cellulose, restricting their application to textiles and paper .

Lightfastness: this compound’s anthraquinone backbone provides superior UV resistance compared to azo dyes. For instance, Procion Red MX-5B fades faster under sunlight due to its reactive azo bonds .

Regulatory and Safety Profiles: MACROLEX dyes meet stringent standards for food-contact materials, whereas reactive and direct dyes often require additional stabilization for non-textile uses .

Biological Activity

Benzamin Red 5B, a synthetic azo dye, is primarily known for its applications in the textile and food industries. However, its biological activity has garnered attention in recent years due to potential health implications and therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which links two aromatic rings. This structure contributes to its color properties and interactions with biological systems. The compound's solubility in water and stability under various pH conditions make it suitable for diverse applications but also raise concerns regarding its environmental persistence and toxicity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The effectiveness varies based on concentration and the type of microorganism.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 100 µg/mL | 15 |

| Staphylococcus aureus | 50 µg/mL | 20 |

| Candida albicans | 75 µg/mL | 18 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential use as a topical antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 45 |

| MCF-7 (Breast Cancer) | 25 | 50 |

| A549 (Lung Cancer) | 35 | 40 |

The IC50 values indicate that this compound has a potent cytotoxic effect, particularly on MCF-7 cells, which could be attributed to its ability to disrupt cellular processes involved in proliferation.

Anti-inflammatory Properties

Beyond antimicrobial and cytotoxic activities, this compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects

A recent case study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed:

- Reduction in TNF-α Production : Treatment with this compound significantly decreased TNF-α levels compared to control groups.

- Inhibition of NF-κB Activation : The compound inhibited the activation of NF-κB, a key regulator of inflammatory responses.

These results indicate that this compound may serve as an effective anti-inflammatory agent, potentially useful in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.